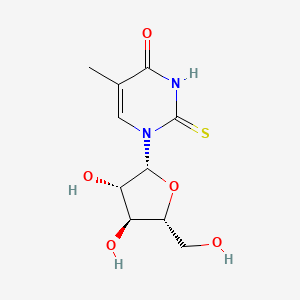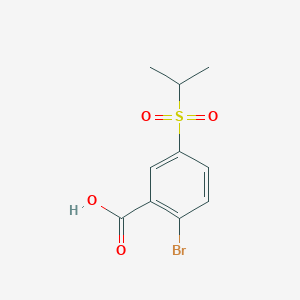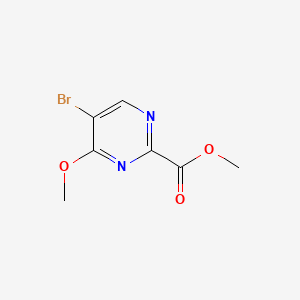
N-benzyl-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-cyanobenzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a cyano group is attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-4-cyanobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method is versatile and economical, allowing for the synthesis of a wide range of cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of ultrasonic irradiation and solid acid catalysts in industrial settings ensures high efficiency and yield while maintaining environmentally friendly practices.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
N-benzyl-4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific mechanical and photonic properties.
Mécanisme D'action
The mechanism of action of N-benzyl-4-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-stacking interactions . These interactions stabilize the compound within biological systems, allowing it to exert its effects. The compound’s ability to form strong hydrogen bonds and π-stacked arrays contributes to its unique properties, such as room-temperature phosphorescence and mechanical compliance .
Comparaison Avec Des Composés Similaires
N-benzyl-4-cyanobenzamide can be compared with other benzamide derivatives, such as:
N-benzylbenzamide: Lacks the cyano group, resulting in different chemical and physical properties.
N-benzyl-4-nitrobenzamide: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
N-benzyl-4-bromobenzamide:
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-benzyl-4-cyanobenzamide |
InChI |
InChI=1S/C15H12N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,17,18) |
Clé InChI |
ZXWNNGBHVOGRKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


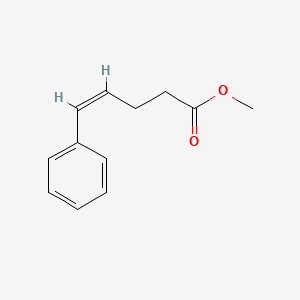

![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
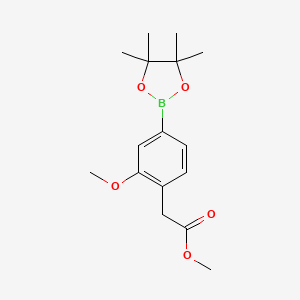

![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
